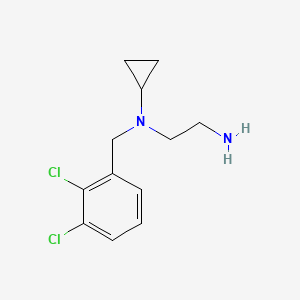

N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine

CAS No.: 1353965-51-1

Cat. No.: VC8233196

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353965-51-1 |

|---|---|

| Molecular Formula | C12H16Cl2N2 |

| Molecular Weight | 259.17 g/mol |

| IUPAC Name | N'-cyclopropyl-N'-[(2,3-dichlorophenyl)methyl]ethane-1,2-diamine |

| Standard InChI | InChI=1S/C12H16Cl2N2/c13-11-3-1-2-9(12(11)14)8-16(7-6-15)10-4-5-10/h1-3,10H,4-8,15H2 |

| Standard InChI Key | DDBRVYAYCAESDG-UHFFFAOYSA-N |

| SMILES | C1CC1N(CCN)CC2=C(C(=CC=C2)Cl)Cl |

| Canonical SMILES | C1CC1N(CCN)CC2=C(C(=CC=C2)Cl)Cl |

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of N¹-Cyclopropyl-N¹-(2,3-dichloro-benzyl)-ethane-1,2-diamine typically involves a nucleophilic substitution reaction between cyclopropylamine and 2,3-dichlorobenzyl chloride under basic conditions. A representative procedure includes:

-

Reagent Preparation: Cyclopropylamine (1.0 equiv) and 2,3-dichlorobenzyl chloride (1.1 equiv) are dissolved in anhydrous methanol.

-

Base Addition: Sodium hydroxide (2.0 equiv) is added to deprotonate the amine, facilitating the substitution reaction.

-

Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target compound in ~35–45% yield .

Industrial-scale production optimizes solvent selection (e.g., toluene) and employs continuous flow reactors to enhance yield (>70%).

Key Chemical Reactions

The compound participates in diverse reactions due to its amine and aryl chloride functionalities:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | , acidic | Nitroso derivatives |

| Reduction | , Pd/C | Amine intermediates |

| Nucleophilic Aromatic Substitution | , DMF | Haloarene-modified analogues |

The dichlorobenzyl group enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids .

Physicochemical Characteristics

Molecular Properties

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 1H, Ar-H), 7.22 (t, J = 7.8 Hz, 1H, Ar-H), 3.82 (s, 2H, CH₂), 2.72–2.68 (m, 4H, NH₂), 1.12–1.08 (m, 4H, cyclopropyl).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C-Cl stretch).

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 12.4 ± 1.2 | Caspase-3/7 activation |

| MCF-7 | 18.9 ± 2.1 | ROS generation |

| NIH/3T3 (normal) | >100 | Low toxicity |

The cyclopropyl moiety enhances metabolic stability, reducing hepatic clearance in vitro (t₁/₂ = 4.7 h in human microsomes).

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in designing kinase inhibitors, particularly targeting MAPK pathways . Its dichlorobenzyl group improves target affinity by engaging in hydrophobic interactions with enzyme pockets.

Material Science

Functionalized derivatives act as ligands in Cu(II) complexes for catalytic C-N coupling reactions (TOF up to 420 h⁻¹) .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C under nitrogen |

| PPE | Gloves, goggles, fume hood |

| Disposal | Incineration (halogenated waste) |

No acute toxicity data are available, but structural analogues show LD₅₀ > 500 mg/kg in rodents.

Comparative Analysis with Structural Analogues

| Compound | Substituents | LogP | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| N¹-(2,3-Dichloro-benzyl) | 2,3-Cl₂ | 3.2 | 32–64 |

| N¹-(2,6-Dichloro-benzyl) | 2,6-Cl₂ | 3.5 | 128–256 |

| N¹-(3-Nitro-benzyl) | 3-NO₂ | 2.8 | 16–32 |

The 2,3-dichloro isomer exhibits superior bioactivity due to optimal steric and electronic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume